6-Fluoropyridine-2,4-dicarbaldehyde
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Overview
Description
6-Fluoropyridine-2,4-dicarbaldehyde is a fluorinated pyridine derivative with the molecular formula C7H4FNO2 and a molecular weight of 153.11 g/mol This compound is characterized by the presence of two aldehyde groups at the 2 and 4 positions of the pyridine ring, along with a fluorine atom at the 6 position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as AlF3 and CuF2 at high temperatures (450–500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using specialized equipment to handle the high temperatures and reactive fluorinating agents. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Fluoropyridine-2,4-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Fluoropyridine-2,4-dicarboxylic acid.
Reduction: 6-Fluoropyridine-2,4-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Fluoropyridine-2,4-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Fluoropyridine-2,4-dicarbaldehyde is largely determined by its functional groups. The aldehyde groups can form covalent bonds with nucleophiles, making it a useful intermediate in various chemical reactions. The fluorine atom, being highly electronegative, can influence the electronic properties of the pyridine ring, affecting its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine-6-carboxaldehyde: Similar structure but with a single aldehyde group.
6-Fluoropyridine-2-carboxaldehyde: Similar structure but with a single aldehyde group.
2,6-Difluoropyridine: Contains two fluorine atoms but no aldehyde groups.
Uniqueness
6-Fluoropyridine-2,4-dicarbaldehyde is unique due to the presence of two aldehyde groups and a fluorine atom, which confer distinct reactivity and properties compared to other fluorinated pyridines. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
Molecular Formula |
C7H4FNO2 |
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Molecular Weight |
153.11 g/mol |
IUPAC Name |
6-fluoropyridine-2,4-dicarbaldehyde |
InChI |
InChI=1S/C7H4FNO2/c8-7-2-5(3-10)1-6(4-11)9-7/h1-4H |
InChI Key |
BONNQTSHZMFVEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)F)C=O |
Origin of Product |
United States |
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